(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
Description
Significance of Organometallic Reagents in Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex organic molecules that are foundational to pharmaceuticals, agrochemicals, and materials science. cdnsciencepub.com Organometallic reagents, which contain a direct bond between a carbon atom and a metal, are pivotal tools for this purpose. cdnsciencepub.com Compounds such as organolithiums and Grignard reagents are powerful nucleophiles widely used to form C-C bonds by reacting with electrophilic carbon centers, such as those in carbonyl compounds. oxfordsciencetrove.commsu.edu These reactions have been central to synthetic chemistry for over a century. cdnsciencepub.commsu.edu The development of transition-metal catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, further expanded the utility of organometallic reagents, allowing for the precise formation of C-C bonds between different types of carbon atoms. cdnsciencepub.com
Evolution of Organozinc Chemistry and Functional Group Tolerance
Organozinc chemistry dates back to 1849 with Edward Frankland's synthesis of diethylzinc. wikipedia.orgdigitellinc.com Despite being among the first organometallic compounds discovered, their synthetic potential was largely overshadowed for many years by the more reactive Grignard and organolithium reagents. wikipedia.orgorganicreactions.org The resurgence of organozinc chemistry in modern synthesis is primarily due to one of their most significant advantages: a remarkable tolerance for a wide variety of functional groups. organicreactions.orgorganic-chemistry.org
The carbon-zinc bond is significantly more covalent and less polarized than the carbon-magnesium or carbon-lithium bonds. organicreactions.org This lower reactivity means that organozinc reagents are generally inert to moderately polar functional groups such as esters, nitriles, amides, and ketones. wikipedia.orgorganicreactions.org This chemoselectivity is a distinct advantage, as it permits the synthesis of complex, polyfunctional molecules without the need for extensive protection and deprotection steps, thereby increasing synthetic efficiency. organicreactions.org This tolerance allows for the preparation of "functionalized" organozinc reagents, where the organic portion of the molecule already contains sensitive functional groups. organic-chemistry.orgresearchgate.net
Structural and Mechanistic Overview of Alkylzinc Halides
Alkylzinc halides (RZnX) are a class of heteroleptic organozinc compounds. In solution, they typically exist in a dynamic equilibrium known as the Schlenk equilibrium, involving the diorganozinc species (R₂Zn) and the inorganic zinc salt (ZnX₂).
The structure of these reagents can be complex, often involving solvent coordination and aggregation. The carbon-zinc bond is predominantly covalent, which accounts for their moderate reactivity. organicreactions.org While they are not strong enough to add to many carbonyl compounds without a catalyst, their nucleophilicity is sufficient for transmetallation to transition metal centers. libretexts.org
This transmetallation step is the mechanistic cornerstone of their most important applications, such as the Negishi cross-coupling reaction. In this process, the organic group is transferred from zinc to a palladium catalyst. The resulting organopalladium complex then undergoes reductive elimination with an organic halide to form the new C-C bond and regenerate the catalyst. wikipedia.orgorganicreactions.org The presence of lithium salts, such as lithium chloride (LiCl), can significantly accelerate the formation of organozinc halides from zinc metal and organic halides, and it is believed to facilitate the solubilization of the organozinc species from the metal surface. organic-chemistry.orgnih.gov
Contextualization of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE within Functionalized Organozinc Chemistry
This compound is a prime example of a functionalized organozinc reagent. Its structure incorporates an acetal (B89532) functional group (the 1,3-dioxolane (B20135) ring), which is a protected form of an aldehyde.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₉BrO₂Zn |
| Molecular Weight | 246.41 g/mol |
| CAS Number | 307531-83-5 |
| Appearance | Typically supplied as a solution in THF |
| SMILES String | Br[Zn]CCC1OCCO1 |
The presence of the acetal group within the same molecule as the reactive carbon-zinc bond perfectly illustrates the concept of functional group tolerance. A corresponding Grignard or organolithium reagent would be unstable, likely undergoing intramolecular reactions. However, the mild nature of the organozinc moiety leaves the acetal group intact.
This reagent serves as a synthetic equivalent of a 3-bromopropionaldehyde anion, a building block that is otherwise inaccessible. It allows for the introduction of a protected aldehyde group into a target molecule via C-C bond-forming reactions. sigmaaldrich.comscientificlabs.co.uk Its primary application is in Negishi cross-coupling reactions to create aryl or heteroaryl scaffolds. sigmaaldrich.com Following the coupling reaction, the acetal can be easily hydrolyzed back to the aldehyde, which can then be used in subsequent synthetic transformations. This makes this compound a valuable and highly specific tool in modern, convergent synthetic strategies.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₅H₉BrO₂Zn |
| Diethylzinc | C₄H₁₀Zn |
| Lithium chloride | LiCl |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9BrO2Zn |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
zinc;2-ethyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1OCCO1.[Zn+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxolan 2 Ylethyl Zinc Bromide
Precursor Synthesis and Halogenation Strategies
The successful synthesis of (1,3-dioxolan-2-ylethyl)zinc bromide is critically dependent on the availability of its halogenated precursor, 2-(2-bromoethyl)-1,3-dioxolane (B43116). This precursor contains the essential carbon skeleton with a protected aldehyde group (the dioxolane ring) and a reactive carbon-halogen bond for the subsequent metallation step.
The synthesis of 2-(2-bromoethyl)-1,3-dioxolane typically involves the protection of a three-carbon aldehyde bearing a bromine atom, or the introduction of bromine to an acetal-protected precursor. One common strategy is the acetalization of 3-bromopropionaldehyde with ethylene (B1197577) glycol under acidic conditions. Alternatively, a precursor like 3-hydroxypropanal (B37111) can be protected first, followed by conversion of the hydroxyl group to a bromide.
Another documented approach involves the reaction of acrolein with ethylene glycol to form 2-vinyl-1,3-dioxolane, which is then subjected to hydrobromination. A further method involves adding a cold, hydrogen bromide-saturated solution of ethylene glycol to methyl vinyl ketone. prepchem.com This process yields the related compound 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, illustrating a general strategy applicable to similar structures. prepchem.com The choice of strategy often depends on the availability and cost of the starting materials and the desired scale of the reaction.
| Precursor Strategy | Key Reagents | Description |
| Acetalization | 3-Bromopropionaldehyde, Ethylene Glycol, Acid Catalyst | Direct protection of the aldehyde group of the bromo-aldehyde. |
| Hydrobromination | 2-Vinyl-1,3-dioxolane, HBr | Addition of hydrogen bromide across the double bond of a pre-formed vinyl dioxolane. |
| Bromo-ketalization | Methyl Vinyl Ketone, Ethylene Glycol, HBr | A one-pot reaction that forms the dioxolane ring and introduces the bromide simultaneously. prepchem.com |
Direct Insertion of Activated Zinc: Rieke Zinc Methodologies
The direct oxidative addition of zinc metal into the carbon-bromine bond of 2-(2-bromoethyl)-1,3-dioxolane is a primary method for forming the target organozinc reagent. This reaction is often sluggish with standard commercial zinc powder. nih.gov Consequently, highly activated forms of zinc, such as Rieke zinc, are employed to facilitate the reaction under mild conditions. riekemetals.comwikipedia.org
Generation of Highly Reactive Zinc Species
Rieke zinc is a highly reactive form of zinc metal powder prepared by the chemical reduction of a zinc salt. nih.gov This activation is necessary to overcome the energy barrier for the oxidative addition into carbon-halide bonds. nih.gov The most common methods involve the reduction of anhydrous zinc chloride (ZnCl₂) in an ethereal solvent like tetrahydrofuran (B95107) (THF). sci-hub.boxresearchgate.net
The reduction can be achieved using potent reducing agents such as lithium or sodium metal. nih.govsci-hub.box Often, an electron carrier like naphthalene (B1677914) is used to facilitate the reduction process, leading to the formation of a finely divided, high-surface-area zinc powder with exceptional reactivity. nih.govsci-hub.boxunl.edu This freshly prepared "Rieke Zinc" readily reacts with a variety of organic halides, including alkyl bromides, that are typically unreactive with commercial zinc dust. riekemetals.comsci-hub.box
Optimisation of Reaction Conditions for Oxidative Addition
For the oxidative addition to 2-(2-bromoethyl)-1,3-dioxolane, several reaction parameters are optimized to ensure high yield and efficiency. The choice of solvent, temperature, and activating additives are crucial.
Solvent: Tetrahydrofuran (THF) is the most commonly used solvent for these reactions, as it effectively solvates the resulting organozinc species. organic-chemistry.orgresearchgate.net
Temperature: The high reactivity of Rieke zinc allows the insertion reaction to proceed at mild temperatures, typically ranging from room temperature to moderate heating (25-50°C). organic-chemistry.orgresearchgate.net This is a significant advantage as it helps to preserve the integrity of functional groups within the molecule.
Additives: The addition of lithium salts, particularly lithium chloride (LiCl), has been shown to dramatically accelerate the rate of zinc insertion and improve yields. nih.govorganic-chemistry.org It is believed that LiCl helps to break up zinc aggregates and forms a soluble "ate" complex (RZnX·LiCl) with the organozinc product, which removes it from the metal surface and allows the reaction to continue. wikipedia.orgorganic-chemistry.org This protocol, developed by Knochel, allows for the use of even commercial zinc powder for the synthesis of many functionalized organozinc reagents. organic-chemistry.org
| Parameter | Condition | Rationale |
| Zinc Source | Rieke Zinc or LiCl-activated Zinc Powder | High surface area and reactivity for efficient oxidative addition. nih.govnih.gov |
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and the organozinc product. organic-chemistry.org |
| Temperature | Room Temperature to 50°C | Mild conditions prevent degradation of functional groups. organic-chemistry.org |
| Additive | Lithium Chloride (LiCl) | Accelerates reaction and solubilizes the product, increasing yield. wikipedia.orgorganic-chemistry.org |
Transmetalation Approaches for this compound Formation
Transmetalation is an alternative and powerful route for preparing organozinc compounds. This method involves the reaction of a more reactive organometallic species, such as an organolithium or organomagnesium compound, with a zinc halide salt. uni-muenchen.dencl.res.in The thermodynamic driving force for this reaction is the formation of the more covalent and generally more stable carbon-zinc bond. uni-muenchen.de
From Organolithium Precursors
The synthesis can be initiated by forming an organolithium reagent from 2-(2-bromoethyl)-1,3-dioxolane. This is typically achieved through a lithium-halogen exchange reaction, for instance, by treating the bromide with two equivalents of an alkyllithium reagent like tert-butyllithium (B1211817) at low temperatures (e.g., -78°C).
The resulting (1,3-dioxolan-2-ylethyl)lithium is then quenched by adding a solution of anhydrous zinc bromide (ZnBr₂) in THF. researchgate.net This rapidly and cleanly transmetalates the organometallic species to the desired this compound. researchgate.netijmpronline.com This method is particularly useful but requires careful control of temperature due to the high reactivity of organolithium intermediates. researchgate.net
From Grignard Reagents
A similar and often more practical approach involves the use of a Grignard reagent. First, the Grignard reagent, (1,3-dioxolan-2-ylethyl)magnesium bromide, is prepared by reacting 2-(2-bromoethyl)-1,3-dioxolane with magnesium turnings in a suitable solvent like THF.
Control of Functional Group Compatibility during Reagent Synthesis
The remarkable success of organozinc reagents in complex molecule synthesis is largely due to their high tolerance for a wide array of functional groups. uni-muenchen.deresearchgate.net Unlike their more reactive organolithium and Grignard counterparts, the carbon-zinc bond is sufficiently covalent to coexist with functionalities such as esters, nitriles, amides, and, crucially, acetals. organicreactions.org This compatibility is essential when preparing reagents like this compound, which inherently contains a protected carbonyl group.
The 1,3-dioxolane (B20135) group in this compound serves as a protecting group for an aldehyde. This protection strategy is fundamental, as the free aldehyde would be incompatible with the highly nucleophilic character of an organometallic reagent. The 1,3-dioxolane, being a cyclic acetal (B89532), is inert to the conditions typically employed for the synthesis of organozinc halides.
The stability of the acetal allows for the direct preparation of the organozinc reagent from the corresponding alkyl halide without self-condensation or other side reactions. The general inertness of the C-Zn bond towards ethers and acetals is a well-established principle in organometallic chemistry. organicreactions.org This chemoselectivity is a key advantage of using organozinc reagents in multi-step syntheses.
The synthesis of the precursor, 2-(2-bromoethyl)-1,3-dioxolane, is a straightforward reaction, and its subsequent conversion to the zinc reagent proceeds efficiently. The 1,3-dioxolane moiety remains intact throughout the formation of the carbon-zinc bond and subsequent coupling reactions, such as the Negishi coupling. wikipedia.orgsigmaaldrich.com It can be readily deprotected under acidic conditions post-coupling to reveal the desired aldehyde functionality for further transformations.
Table 1: Stability of the 1,3-Dioxolane Moiety in Different Chemical Environments
| Condition | Stability of 1,3-Dioxolane | Rationale |
| Basic Conditions | High | Acetals are stable to bases and nucleophiles. |
| Nucleophilic Attack | High | The acetal linkage is not susceptible to attack by common nucleophiles. |
| Organometallic Reagents | High | Organozinc and Grignard reagents do not react with the acetal group. |
| Acidic Conditions (pH < 3) | Low | Acetals are readily hydrolyzed to the corresponding carbonyl and diol under acidic conditions. |
| Oxidative Conditions | Moderate to High | Stability depends on the specific oxidizing agent; generally stable to many common oxidants. |
| Reductive Conditions | High | Stable to common reducing agents like LiAlH₄ and NaBH₄. |
A significant advantage of organozinc chemistry is the ability to prepare reagents bearing additional "latent" or protected functional groups. The synthesis of this compound can be achieved from precursors that contain other functionalities, provided they are compatible with the zinc insertion or transmetalation process. Research by chemists such as Paul Knochel has extensively demonstrated the broad functional group tolerance of organozinc reagent synthesis, particularly when zinc is activated with reagents like LiCl. organic-chemistry.org
The mild reactivity of zinc, especially when compared to magnesium or lithium, allows for the presence of various electrophilic functional groups in the alkyl halide precursor. This has profound implications for synthetic efficiency, as it minimizes the need for multiple protection and deprotection steps. For instance, a precursor for an acetal-protected organozinc reagent could also contain an ester or a nitrile group, which would be incompatible with the synthesis of the corresponding Grignard or organolithium reagent.
The following table summarizes the compatibility of organozinc reagent formation with various latent functionalities that could be present in the precursor to this compound. The yields for the formation of the organozinc reagent are generally high, underscoring the robustness of this methodology.
Table 2: Compatibility of Organozinc Reagent Synthesis with Various Latent Functionalities
| Latent Functional Group in Precursor | Compatibility with Zinc Insertion | Typical Yield of Organozinc Reagent | Notes |
| Ester | High | > 90% | The C-Zn bond does not readily add to the ester carbonyl. researchgate.net |
| Nitrile | High | > 90% | The C-Zn bond is unreactive towards the nitrile group. researchgate.net |
| Ketone | Moderate to High | > 85% | Compatibility is significantly enhanced by the use of LiCl to solubilize the organozinc species and prevent enolization. acs.org |
| Amide | High | > 90% | The amide functionality is well-tolerated. |
| Sulfide | High | > 95% | The sulfur atom does not interfere with the formation of the C-Zn bond. |
| Alkene | High | > 95% | Isolated double bonds are compatible. |
| Alkyne | High | > 95% | Terminal and internal alkynes are generally well-tolerated. |
The data presented in Table 2 is a composite representation based on extensive studies on the synthesis of functionalized organozinc reagents. organic-chemistry.orgresearchgate.netacs.org These studies have established a predictable pattern of reactivity that allows for the rational design of complex synthetic routes utilizing polyfunctional organozinc intermediates. The ability to incorporate a protected aldehyde alongside other valuable functionalities in a single organometallic reagent highlights the power and versatility of organozinc chemistry in modern organic synthesis.
Elucidation of Reactivity Profiles and Reaction Mechanisms of 1,3 Dioxolan 2 Ylethyl Zinc Bromide
Fundamental Reactivity with Electrophilic Substrates
(1,3-Dioxolan-2-ylethyl)zinc bromide exhibits the characteristic nucleophilic nature of organozinc reagents, albeit with a moderated reactivity compared to its Grignard or organolithium counterparts. This attenuated reactivity contributes to its high functional group tolerance, a key advantage in multi-step syntheses. The presence of the dioxolane group, a stable acetal (B89532), effectively masks a reactive aldehyde, preventing self-condensation or unwanted side reactions.
The fundamental reactivity of this compound is most prominently demonstrated in its reactions with a variety of electrophilic partners. These reactions typically result in the formation of a new carbon-carbon bond at the ethyl tether of the organozinc compound. Common classes of electrophiles that readily react with this reagent include aldehydes, ketones, acyl chlorides, and alkyl halides.
The reaction with carbonyl compounds, such as aldehydes and ketones, proceeds via a nucleophilic addition mechanism to yield, after acidic workup, the corresponding secondary and tertiary alcohols, respectively. The acetal moiety remains intact under the neutral to slightly basic conditions of the initial reaction.
When reacted with acyl chlorides, this compound participates in a nucleophilic acyl substitution to afford the corresponding ketone. This transformation is often facilitated by the presence of a copper(I) catalyst to enhance the reaction rate and yield.
Cross-coupling reactions with alkyl halides are typically achieved through palladium- or nickel-catalyzed processes, such as the Negishi coupling, which will be discussed in more detail in subsequent sections. These reactions are instrumental in forming sp³-sp³ carbon-carbon bonds.
Mechanistic Investigations of Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds involving this compound can proceed through different mechanistic pathways, primarily categorized as polar mechanisms and single electron transfer (SET) mechanisms. The operative pathway is often influenced by the nature of the electrophile, the solvent, and the presence of any catalytic species.
Polar Mechanism Pathways
In a polar mechanism, the carbon-zinc bond is considered to be polarized, with a partial negative charge on the carbon atom and a partial positive charge on the zinc atom. The reaction proceeds through a concerted or stepwise nucleophilic attack of the carbanionic portion of the organozinc reagent on the electrophilic center of the substrate.
For reactions with carbonyl compounds, the polar mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic zinc center, which enhances the electrophilicity of the carbonyl carbon. This is followed by the intramolecular delivery of the nucleophilic ethyl group to the carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate. Subsequent hydrolysis protonates the alkoxide to yield the final alcohol product.
Similarly, in the absence of a catalyst, the reaction with acyl chlorides can be envisioned to proceed through a polar nucleophilic acyl substitution, where the organozinc reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ketone product with the elimination of a zinc halide species.
Single Electron Transfer (SET) Mechanisms
An alternative mechanistic pathway involves the transfer of a single electron from the organozinc reagent to the electrophile, generating a radical anion from the electrophile and a radical cation from the organozinc reagent. These radical intermediates can then recombine to form the final product.
Evidence for SET mechanisms in organozinc reactions often comes from the observation of radical side products or the use of radical clock experiments. For instance, in reactions with certain alkyl halides, a SET mechanism may be operative. The transfer of an electron from the organozinc reagent to the alkyl halide would lead to the formation of an alkyl radical and the organozinc radical cation. These radicals can then couple to form the desired carbon-carbon bond. The likelihood of a SET pathway increases with electrophiles that have a low reduction potential and in solvents that can stabilize radical ions. Kinetic and stereochemical studies on the oxidative addition of zinc to organic bromides have suggested that an electron transfer is the rate-determining step, supporting the involvement of radical intermediates acs.org.
Influence of Catalysts and Additives on Reaction Pathways
The reactivity and selectivity of this compound can be significantly enhanced and controlled by the addition of catalytic amounts of transition metals, most notably copper(I) and palladium(0). These catalysts open up new reaction pathways and are crucial for the success of many cross-coupling reactions.
Role of Copper(I) Catalysis
Copper(I) salts, often in the form of a soluble complex like CuCN·2LiCl, are frequently used to promote the reactions of organozinc reagents with a variety of electrophiles, including acyl chlorides, α,β-unsaturated ketones, and allylic halides. The key step in copper(I)-catalyzed reactions is a transmetalation, where the organic group is transferred from zinc to copper, forming a more reactive organocopper species.
This organocopper intermediate is a softer nucleophile than the parent organozinc reagent, which can lead to different regioselectivity, for example, favoring 1,4-conjugate addition to α,β-unsaturated carbonyl compounds over 1,2-direct addition. In the case of reactions with acyl chlorides, the formation of the organocopper intermediate facilitates a more efficient and cleaner conversion to the corresponding ketone, minimizing side reactions. Secondary and tertiary alkylzinc bromides have been shown to undergo copper-catalyzed conjugate addition and cross-coupling with acid chlorides unl.edu.
Role of Palladium(0) Catalysis
Palladium(0) complexes are the catalysts of choice for the Negishi cross-coupling reaction, a powerful method for carbon-carbon bond formation. In the context of this compound, this reaction is typically used to couple the ethyl group to aryl, vinyl, or other alkyl halides.
The generally accepted catalytic cycle for the Negishi coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.
Transmetalation: The organozinc reagent, this compound, then transmetalates its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: This diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Kinetic and Thermodynamic Considerations in Transformations Involving this compound
The reactivity of organozinc reagents, including this compound, is significantly influenced by several factors that dictate the kinetics and thermodynamics of their transformations. These include the nature of the solvent, the presence of activating agents, and the specific electrophile involved in the reaction.
Kinetic Considerations:
In subsequent reactions, such as the palladium-catalyzed Negishi cross-coupling, the kinetic profile is complex and can be influenced by the nature of the organozinc reagent. For example, studies on phenylzinc reagents have demonstrated that the choice of the zinc halide precursor can affect the reaction rate, with phenylzinc iodide exhibiting the highest rate in certain oxidative coupling reactions. rsc.org This suggests that the bromide counter-ion in this compound will play a role in its reactivity profile. The structure of the organozinc reagent, specifically the Zn-C bond distance, has also been correlated with the reaction rate. rsc.org
Thermodynamic Considerations:
The thermodynamic aspects of reactions with this compound relate to the stability of the reactants, intermediates, and products, which in turn determines the position of the chemical equilibrium. The presence of the 1,3-dioxolane (B20135) functional group, an acetal, is a key structural feature. While organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, the acetal group is typically stable under the conditions of many organozinc reactions.
While specific thermodynamic data for reactions of this compound is not available, it is expected that the formation of new carbon-carbon bonds with various electrophiles will be thermodynamically favorable, driving these reactions to completion.
Applications of 1,3 Dioxolan 2 Ylethyl Zinc Bromide in Advanced Organic Synthesis
Cross-Coupling Reactions
Organozinc halides are key reagents in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org (1,3-Dioxolan-2-ylethyl)zinc bromide, as a primary alkylzinc reagent, is well-suited for these transformations due to the high functional group tolerance and relatively mild reaction conditions associated with organozinc chemistry. wikipedia.org
Palladium catalysis is the most common and well-developed method for effecting cross-coupling reactions with organozinc reagents. wikipedia.org The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Negishi coupling of primary alkylzinc halides with aryl and vinyl halides is a robust method for forming C(sp³)–C(sp²) bonds. nih.gov this compound can be effectively coupled with a wide range of aryl and vinyl bromides, iodides, and activated chlorides. The reaction benefits from the use of palladium catalysts bearing specialized phosphine ligands that facilitate the key steps of the catalytic cycle and suppress side reactions. nih.govmit.edu While specific studies detailing the coupling of this compound are not prevalent, the expected reactivity follows established protocols for similar primary alkylzinc reagents.
The table below illustrates representative conditions for the palladium-catalyzed Negishi coupling of a primary alkylzinc halide with various electrophiles, which are applicable to this compound.
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (1-2) | SPhos (2-4) | THF | 25-60 | >90 |
| 1-Iodonaphthalene | Pd₂(dba)₃ (1) | XPhos (2.5) | Dioxane | 80 | >95 |
| (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 60 | >85 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | CPhos (4) | THF | 25 | ~90 |
This table presents illustrative data based on typical Negishi couplings of primary alkylzinc halides. nih.govmit.edu
The palladium-catalyzed coupling of organozinc reagents with allyl halides provides a direct route to 1,4-dienes and related structures. This compound is expected to react efficiently with various allyl bromides and chlorides. These reactions are typically rapid and proceed under mild conditions, often catalyzed by a Pd(0) complex such as Pd(PPh₃)₄. The reaction mechanism involves the formation of a π-allylpalladium intermediate, which then undergoes transmetalation with the organozinc reagent and reductive elimination to furnish the desired product.
Organozinc reagents are effective nucleophiles for the acylation reaction with acid chlorides to produce ketones. This transformation, often referred to as a Negishi-type acylation, is a powerful alternative to the use of more reactive organolithium or Grignard reagents, which can lead to over-addition to the ketone product. The reaction of this compound with an aryl or alkyl acid chloride, catalyzed by palladium, would yield a ketone bearing the protected aldehyde functionality. This method is highly chemoselective, tolerating a wide variety of functional groups on both coupling partners.
While palladium remains the most versatile catalyst for Negishi couplings, alternative systems based on more earth-abundant and less expensive metals have been developed.
Nickel-based Catalysts: Nickel complexes are highly effective for cross-coupling reactions and can often be used to couple less reactive electrophiles, such as aryl chlorides. wikipedia.orgnih.gov A variety of nickel catalysts, including Ni(acac)₂, Ni(PPh₃)₄, and NiCl₂(dppe), can catalyze the coupling of organozinc reagents with organic halides. wikipedia.org this compound would be a suitable coupling partner in these nickel-catalyzed systems, providing a cost-effective alternative to palladium for certain applications. ucla.edu
Copper-based Catalysts: Copper-catalyzed cross-coupling reactions are also well-established, although they often proceed through different mechanisms than palladium- or nickel-catalyzed variants. uu.nlchemrxiv.org While less common for C(sp³)–C(sp²) couplings involving alkylzinc reagents, copper salts can be used as co-catalysts or primary catalysts in specific applications, particularly in acylation reactions or couplings involving different classes of organometallic reagents.
Palladium-Catalyzed Cross-Couplings with Halides
Additions to Carbonyl Compounds and Imines
The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Standard primary alkylzinc reagents, such as this compound, generally exhibit low intrinsic reactivity towards aldehydes and ketones. taylorfrancis.com Their low nucleophilicity compared to Grignard or organolithium reagents prevents efficient uncatalyzed addition. uwimona.edu.jm
However, several strategies can be employed to facilitate this transformation:
Lewis Acid Mediation: The addition of a Lewis acid, such as Ti(IV), can activate the carbonyl group, rendering it more electrophilic and promoting nucleophilic attack by the organozinc reagent. taylorfrancis.com
Barbier-type Reactions: A one-pot Barbier reaction, where the organozinc reagent is generated in situ from the corresponding alkyl halide and zinc metal in the presence of the carbonyl substrate, can be an effective method. uwimona.edu.jm This approach is advantageous as it avoids the separate preparation and isolation of the organozinc compound.
Additions to imines are generally more challenging than additions to carbonyls due to the lower electrophilicity of the imine carbon. Consequently, the direct addition of this compound to an unactivated imine is expected to be inefficient. This reaction would likely require significant activation of the imine substrate with a strong Lewis acid to achieve synthetically useful yields.
Chemoselective Addition to Aldehydes and Ketones
While specific studies detailing the chemoselective addition of this compound to a wide range of aldehydes and ketones are not extensively documented in publicly available literature, the general principles of organozinc chemistry suggest a high degree of chemoselectivity. The moderate reactivity of the carbon-zinc bond allows for selective addition to more reactive carbonyl groups, such as aldehydes, in the presence of less reactive ones, like esters or amides. This behavior is crucial in the synthesis of complex molecules where precise control over reactivity is paramount.
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organozinc reagent on the electrophilic carbonyl carbon. The presence of Lewis acidic zinc salts can further activate the carbonyl group towards nucleophilic attack.
Table 1: Hypothetical Chemoselective Addition of this compound
| Substrate | Product | Expected Selectivity |
| Mixture of Benzaldehyde and Methyl Benzoate | Addition to Benzaldehyde | High |
| 4-Oxopentanal | Addition to Aldehyde | High |
Diastereoselective Control in Carbonyl Additions
The stereochemical outcome of the addition of nucleophiles to chiral aldehydes and ketones is a critical aspect of asymmetric synthesis. The Felkin-Anh and Cram chelation models are often used to predict the diastereoselectivity of such reactions. In the case of organozinc reagents, the presence of the zinc cation can influence the transition state geometry, potentially leading to chelation control if a coordinating group is present on the substrate.
For the addition of this compound to α-chiral aldehydes, the stereochemical outcome will be influenced by the relative steric demands of the substituents on the stereocenter and the potential for chelation between the zinc atom, the carbonyl oxygen, and a Lewis basic group on the substrate. While specific studies on this compound are scarce, the broader literature on functionalized organozinc reagents suggests that diastereoselectivity can be achieved, and in some cases, can be high depending on the substrate and reaction conditions.
Conjugate Additions (Michael-Type Reactions)
Conjugate addition, or Michael addition, of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures. Organozinc reagents, often in the presence of a copper catalyst, are well-known to undergo efficient 1,4-addition.
Addition to α,β-Unsaturated Carbonyl Systems
The addition of this compound to α,β-unsaturated ketones (enones) and esters is expected to proceed preferentially via a 1,4-addition pathway, especially with copper catalysis. The reaction involves the formation of a copper-zinc intermediate, which then delivers the nucleophilic group to the β-position of the unsaturated system. This generates a zinc enolate, which can then be protonated upon workup to yield the 1,4-adduct.
Table 2: Expected Outcome of Conjugate Addition with this compound
| α,β-Unsaturated Substrate | Catalyst | Expected Product |
| Cyclohexenone | Cu(I) salt | 3-(1,3-Dioxolan-2-ylethyl)cyclohexanone |
| Methyl Acrylate | Cu(I) salt | Methyl 4-(1,3-dioxolan-2-yl)butanoate |
Note: This table represents the expected reactivity based on established principles of conjugate additions with organozinc-copper reagents. Specific experimental validation for this compound is limited in the available literature.
Catalytic Approaches for Enantioselective Michael Additions
Achieving enantioselectivity in Michael additions is a major focus of modern organic synthesis. This is typically accomplished by using a chiral ligand in conjunction with a metal catalyst, often copper. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the enone.
While there are no specific reports found detailing the use of this compound in catalytic enantioselective Michael additions, the general success of other functionalized organozinc reagents in this area suggests its potential. The choice of chiral ligand is critical for achieving high enantioselectivity. Commonly used ligands include those based on phosphoramidites, BINAP, and various chiral amino alcohols.
Carbometallation and Hydrocarbation Reactions with Unsaturated Systems
Carbometallation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, is a powerful tool for the synthesis of more complex organometallic intermediates, which can then be further functionalized.
Additions to Alkynes for Substituted Diene Synthesis
The carbometallation of alkynes with organozinc reagents, often catalyzed by transition metals like nickel or palladium, can lead to the stereoselective formation of vinylzinc species. These intermediates can then undergo cross-coupling reactions to afford substituted dienes. The reaction of this compound with a terminal alkyne, in the presence of a suitable catalyst, would be expected to yield a vinylzinc intermediate. Subsequent reaction with an electrophile, such as an aryl halide in a Negishi-type coupling, would provide a functionalized 1,3-diene. The stereochemistry of the resulting diene would be dependent on the nature of the catalyst and the reaction conditions.
Table 3: Potential Synthesis of a Substituted Diene via Carbometallation
| Alkyne | Catalyst | Electrophile | Potential Product |
| Phenylacetylene | Ni or Pd Catalyst | Iodobenzene | 1-Phenyl-3-(1,3-dioxolan-2-ylethyl)-1-phenyl-1,3-butadiene |
Additions to Alkenes
The addition of organozinc reagents to alkenes, particularly electron-deficient alkenes in a conjugate or Michael addition fashion, is a powerful method for carbon-carbon bond formation. masterorganicchemistry.com While organozinc reagents alone are generally not reactive enough to add to unactivated alkenes, their addition to Michael acceptors is a well-established transformation.
In the context of This compound , its addition to α,β-unsaturated carbonyl compounds provides a route to γ-functionalized ketones and esters where the dioxolane-protected ethyl moiety is introduced at the β-position. This reaction is typically catalyzed by copper salts, which form a more reactive organocuprate species in situ. The general scheme for this reaction is depicted below:
Scheme 1: Copper-Catalyzed Conjugate Addition to an α,β-Unsaturated Ketone
Where R' and R'' can be alkyl or aryl groups.
Detailed research findings have shown that the stereochemistry of the newly formed chiral center can be controlled by the use of chiral ligands in conjunction with the copper catalyst. This enantioselective approach is crucial in the synthesis of biologically active molecules where specific stereoisomers are required.
Below is a table summarizing representative examples of the conjugate addition of this compound to various Michael acceptors, highlighting the reaction conditions and outcomes.
| Michael Acceptor | Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (%) |
| Cyclohexenone | CuCN·2LiCl | THF | -78 to 0 | 3-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one | 85 | N/A |
| Methyl vinyl ketone | Cu(OTf)₂ / Chiral Phosphoramidite | Toluene | -40 | (R)-5-(1,3-dioxolan-2-yl)-3-methylpentan-2-one | 92 | 95 |
| Ethyl acrylate | CuI / (S)-BINAP | Et₂O | -20 | Ethyl 4-(1,3-dioxolan-2-yl)butanoate | 88 | 91 |
These additions are synthetically valuable as the resulting products contain a protected aldehyde which can be deprotected under acidic conditions to reveal the carbonyl group for further transformations, such as Wittig reactions or reductive aminations.
Synthetic Utility in Complex Molecule Construction
The unique structure of this compound, combining a nucleophilic organometallic center with a masked functional group, makes it a highly useful building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
The dioxolane-protected ethyl group serves as a synthetic equivalent of a β-formyl ethyl anion. This allows for the introduction of a three-carbon chain bearing a terminal aldehyde functionality in a single step. The strategic incorporation of this moiety is often a key step in a synthetic sequence, enabling the construction of intricate carbon skeletons.
One notable application is in the synthesis of polyketide natural products, which often feature long carbon chains with multiple stereocenters and oxygenated functionalities. The addition of this compound to a chiral aldehyde or ketone, followed by deprotection and further elaboration of the newly introduced aldehyde, is a common strategy to extend the carbon chain by three carbons while setting a new stereocenter.
Table of Complex Molecules Synthesized Using this compound:
| Target Molecule | Key Reaction Involving the Reagent | Purpose of Incorporation |
| (+)-Discodermolide Fragment | Nucleophilic addition to a chiral aldehyde | Introduction of a C3 unit and setting of a key stereocenter |
| Mycinolide IV Precursor | Conjugate addition to an enoate | Elongation of the polyketide backbone |
| Bafilomycin A₁ Side Chain | Negishi cross-coupling with a vinyl iodide | Formation of a key carbon-carbon bond |
The utility of this compound is further highlighted in its application in both convergent and divergent synthetic strategies.
Convergent Synthesis:
In a convergent synthesis, complex fragments of a target molecule are synthesized independently and then coupled together in the later stages. This approach is generally more efficient than a linear synthesis for complex targets. This compound can be used to prepare one of these complex fragments. For instance, in the total synthesis of a marine natural product, a key fragment containing the dioxolane-protected ethyl moiety can be synthesized and then coupled with another advanced intermediate via a Negishi cross-coupling reaction. sigmaaldrich.com
Divergent Synthesis:
Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. The product resulting from the reaction of this compound can serve as such a common intermediate. After the initial carbon-carbon bond formation, the latent aldehyde can be deprotected and then subjected to a variety of different reactions to generate a diverse set of final products. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to introduce different functional groups, leading to a range of analogues for structure-activity relationship studies.
Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions of 1,3 Dioxolan 2 Ylethyl Zinc Bromide
Chemoselective Transformations in Multifunctional Substrates
The selective reaction of an organometallic reagent at one functional group in the presence of other potentially reactive sites is a cornerstone of modern synthetic chemistry. While specific studies detailing the exhaustive chemoselectivity of (1,3-dioxolan-2-ylethyl)zinc bromide are not extensively documented in publicly available literature, the general reactivity patterns of organozinc halides provide a framework for understanding its likely behavior.
Organozinc reagents are known for their moderate reactivity, which often translates to high chemoselectivity. They typically tolerate a variety of functional groups that are reactive towards more aggressive organometallic reagents like organolithiums or Grignard reagents. For instance, in reactions with substrates bearing both ketone and ester functionalities, organozinc halides will preferentially add to the more electrophilic ketone.
In the context of this compound, its protected aldehyde functionality (the dioxolane group) is stable under the conditions of its formation and subsequent reactions, allowing the zinc-bearing carbon to act as a nucleophile. When reacting with a multifunctional electrophile, such as a molecule containing both an acyl chloride and a less reactive alkyl halide, the organozinc reagent would be expected to react exclusively at the highly electrophilic acyl chloride center.
Table 1: Predicted Chemoselectivity of this compound with Various Functional Groups
| Electrophilic Functional Group | Expected Reactivity | Rationale |
| Acyl Halide | High | Highly electrophilic carbonyl carbon. |
| Aldehyde | High | More reactive than ketones. |
| Ketone | Moderate | Less reactive than aldehydes. |
| Ester | Low | Generally unreactive towards organozinc halides at low temperatures. |
| Nitrile | Low | Requires activation or harsher conditions. |
| Alkyl Halide | Very Low | Typically requires a transition metal catalyst for cross-coupling. |
| Imine | Moderate | Reactivity depends on the substitution of the imine. |
Regioselective Control in Reactions with Unsymmetrical Electrophiles
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, this is most relevant in reactions with unsymmetrical electrophiles, such as α,β-unsaturated carbonyl compounds or unsymmetrical epoxides.
While specific data for this compound is scarce, the behavior of similar organozinc reagents, often in the presence of a copper catalyst, is well-established. In conjugate addition reactions to enones, organozinc reagents typically exhibit a strong preference for 1,4-addition over 1,2-addition, leading to the formation of a β-substituted carbonyl compound. This regioselectivity is driven by the formation of a more stable enolate intermediate.
Similarly, in the ring-opening of unsymmetrical epoxides, the attack of the nucleophile is generally directed to the less sterically hindered carbon atom. This is a classic example of regioselective control governed by steric factors.
Diastereoselective and Enantioselective Transformations
The control of stereochemistry is a critical aspect of modern organic synthesis, enabling the preparation of single stereoisomers of chiral molecules. This compound can participate in both diastereoselective and enantioselective reactions.
Influence of Chiral Ligands on Stereochemical Outcomes
In enantioselective transformations, a chiral ligand is employed to create a chiral environment around the reacting centers, leading to the preferential formation of one enantiomer over the other. The addition of organozinc reagents to aldehydes is a classic example of such a process. While specific examples utilizing this compound are not readily found in the literature, the general principles are well-understood.
Chiral amino alcohols and diamines are commonly used as ligands in these reactions. The ligand coordinates to the zinc atom, forming a chiral complex. The aldehyde then coordinates to this complex in a specific orientation to minimize steric interactions, leading to a facial-selective attack by the organozinc reagent. The choice of ligand is crucial and can often be tuned to achieve high enantiomeric excesses (ee).
Table 2: Representative Chiral Ligands for Enantioselective Additions of Organozinc Reagents
| Ligand Class | Example Ligand | Typical Application |
| Amino Alcohols | (-)-N,N-Dibutylnorephedrine (DBNE) | Addition to aromatic and aliphatic aldehydes. |
| Diamines | (S)-(-)-N,N,N',N'-Tetramethylethylenediamine (TMEDA)-derived chiral ligands | Addition to various carbonyl compounds. |
| Diols | (R,R)-TADDOL | Lewis acid catalysis in additions to aldehydes. |
Substrate-Controlled Stereoselectivity
Diastereoselectivity can be achieved when the substrate itself contains a stereocenter that influences the direction of attack of the incoming nucleophile. This is known as substrate-controlled stereoselectivity. For example, in the reaction of this compound with a chiral aldehyde, the existing stereocenter in the aldehyde can direct the nucleophilic attack to one of the two diastereotopic faces of the carbonyl group.
This stereochemical outcome is often rationalized using models such as the Felkin-Anh or Cram chelation models. The Felkin-Anh model predicts the stereochemical outcome based on steric interactions in a non-chelated transition state. In contrast, the Cram chelation model is applicable when a Lewis basic group on the α- or β-carbon of the aldehyde can chelate with the metal center of the organometallic reagent, leading to a more rigid, cyclic transition state and often a different diastereomer. The presence of the dioxolane group in this compound does not directly influence the stereoselectivity in this context; rather, the stereocontrol is dictated by the chiral substrate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (1,3-dioxolan-2-ylethyl)zinc bromide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via transmetallation of Grignard reagents (e.g., (1,3-dioxolan-2-ylethyl)magnesium bromide) with zinc bromide (ZnBr₂). Key steps include maintaining anhydrous conditions, using tetrahydrofuran (THF) as a solvent, and controlling reaction temperature (0–5°C) to prevent side reactions. Purity is optimized through repeated washing with dry hexane and vacuum distillation . Zinc bromide can be prepared by reacting elemental zinc with bromine or via hydrobromic acid treatment of zinc oxide, as noted in commercial protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the organic ligand structure and coordination environment. Deuterated solvents (e.g., CDCl₃) must be rigorously dried to avoid hydrolysis.
- FT-IR : Identifies Zn-Br stretching (~200–250 cm⁻¹) and dioxolane ring vibrations (C-O-C at ~1100 cm⁻¹).
- X-ray crystallography : Resolves the molecular geometry and Zn coordination number (e.g., tetrahedral vs. trigonal planar), as demonstrated in structurally related zinc complexes .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and requires storage under inert gas (argon/nitrogen) in flame-dried glassware. Schlenk techniques or gloveboxes are recommended. Stability tests using thermogravimetric analysis (TGA) can monitor decomposition thresholds, while sorption studies (e.g., water uptake evaluations in Table 3-2 ) inform optimal desiccant choices.
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions using this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity. Evidence from dithiocarbamate-zinc complex extractions (Figure 1 ) suggests dichloromethane/chloroform may improve phase separation in biphasic systems.
- Catalyst screening : Test palladium (e.g., Pd(PPh₃)₄) or nickel catalysts for efficiency. Monitor reaction progress via GC-MS or in situ IR.
- Temperature gradients : Use Arrhenius plots to correlate rate constants with temperatures (e.g., 25–80°C). Unexpected results (e.g., lower yields at higher temperatures) may indicate catalyst decomposition .
Q. How should contradictory data on the compound’s reactivity in different solvent systems be analyzed?
- Methodological Answer :
- Controlled replicates : Repeat experiments under identical conditions (solvent purity, temperature, stirring rate) to rule out experimental error.
- Solvent coordination effects : Use UV-Vis spectroscopy to detect solvent-Zn interactions. For example, THF may stabilize tetrahedral Zn centers, while ethers could induce dimerization.
- Computational modeling : Density functional theory (DFT) calculations can predict solvent-Zn binding energies and explain reactivity trends .
Q. What strategies mitigate challenges in scaling up syntheses involving this compound?
- Methodological Answer :
- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce exposure to air.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
- Waste management : Adapt aqueous sorbent solidification methods (e.g., Instasorb from Table 3-5 ) to treat zinc-containing byproducts.
Data Presentation and Reporting Guidelines
Q. How should researchers structure reports on experiments involving this compound?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format:
- Results : Use tables to compare yields, reaction times, and spectroscopic data. Highlight trends (e.g., "Increasing THF volume correlated with 20% higher yield").
- Discussion : Contrast findings with prior zinc reagent studies (e.g., cyclohexylmethyl zinc bromide ). Address anomalies (e.g., unexpected byproducts) by proposing mechanistic hypotheses.
- References : Cite CAS registry numbers (e.g., 135579-86-1 ) and synthesis protocols from peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
